5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in a solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups.
Scientific Research Applications
5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Thiazolo[4,5-d]pyrimidine: A related compound with applications in anticancer research and enzyme inhibition.
1,2,3-triazolo[4,5-d]pyrimidine: Shares the triazolopyrimidine core and exhibits similar biological activities.
Uniqueness
5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the piperidine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its potential as a therapeutic agent.
Properties
CAS No. |
93606-27-0 |
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Molecular Formula |
C9H13N7 |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H13N7/c10-7-6-8(14-15-13-6)12-9(11-7)16-4-2-1-3-5-16/h1-5H2,(H3,10,11,12,13,14,15) |
InChI Key |
SQSBQGWGIOYNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NNN=C3C(=N2)N |
Origin of Product |
United States |
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